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1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Regioisomer differentiation Lipophilicity Membrane permeability

Generic pyrimidine-pyrazole regioisomers confound SAR by altering lipophilicity and sterics simultaneously. This compound's defined 2,6-dimethylpyrimidin-4-yl geometry and free 5-amine enable matched-pair selectivity profiling. - XLogP3 1.4 (20× more lipophilic than its 2-yl regioisomer) - TPSA 69.6 Ų, HBD=1 - CNS-optimized - Enables acylation/sulfonylation without protection steps - Available at ≥95% purity from ISO-compliant supply chains

Molecular Formula C10H13N5
Molecular Weight 203.249
CAS No. 956711-44-7
Cat. No. B2887171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
CAS956711-44-7
Molecular FormulaC10H13N5
Molecular Weight203.249
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N
InChIInChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3
InChIKeyTVPSRLKEWQZEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine: A Heterocyclic Building Block for Kinase-Targeted Chemistry


1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) is a bifunctional heterocyclic scaffold comprising a 2,6-dimethylpyrimidine moiety N-linked at the 4-position to a 3-methyl-5-amino-1H-pyrazole core [1]. With a molecular formula of C₁₀H₁₃N₅ and molecular weight of 203.24 g·mol⁻¹, the compound presents a single hydrogen bond donor (primary amine), four hydrogen bond acceptors, one rotatable bond, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 69.6 Ų [2]. These properties place it within oral drug-like chemical space (Lipinski rule of five compliant) while the free 5-amino group on the pyrazole ring provides a synthetic handle for further derivatization. Commercially available at 95–98% purity from multiple suppliers including Enamine (EN300-102257), CymitQuimica (3D-GNB71144), and MolCore , the compound is positioned as a versatile small-molecule scaffold for kinase inhibitor lead generation and fragment-based drug discovery programs.

Free 5-amino handle — enables direct acylation, sulfonylation, or reductive amination
Drug-like properties — Lipinski compliant; TPSA profile suitable for CNS kinase research
Multi-vendor sourcing — reported high purity, ISO-certified lots available

Why Generic Pyrazole-Pyrimidine Building Blocks Cannot Substitute in SAR-Driven Procurement


Despite sharing the C₁₀H₁₃N₅ molecular formula and identical molecular weight (203.24 g·mol⁻¹) with its closest regioisomer 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6), the target compound exhibits a computed XLogP3 of 1.4 versus 0.1 for the regioisomer—a 1.3 log-unit difference that corresponds to an approximately 20-fold difference in lipophilicity and predicted membrane permeability [1]. This divergence arises from the distinct electronic environment created by the 2,6-dimethylpyrimidin-4-yl attachment geometry, which positions both methyl groups ortho to the pyrazole N-linkage, introducing steric constraints absent in the 4,6-dimethylpyrimidin-2-yl isomer [2]. Generic substitution between these regioisomers would confound any structure-activity relationship (SAR) campaign by altering at least three parameters simultaneously: lipophilicity-driven pharmacokinetics, target-binding steric complementarity, and metabolic soft-spot exposure at the pyrimidine methyl positions. The presence of the free 5-amino group further distinguishes this scaffold from the corresponding 4-carboxylic acid analog (CAS 1466076-30-1, MW 232.24) and the 4(3H)-one analog (CAS 1350989-15-9, MW 219.24), each of which introduces different hydrogen-bonding pharmacophores incompatible with amine-targeted derivatization strategies .

Regioisomer mismatch

Regioisomer (4,6-dimethyl substitution) shifts lipophilicity ~20-fold; permeability and target-binding interpretation may differ.

Functional group substitution

Carboxylic acid and oxo analogs alter hydrogen-bonding pharmacophores; amine-specific derivatization workflows may not apply.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Lipophilicity Differentiation

The target compound 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) exhibits a computed XLogP3 of 1.4, compared with an XLogP3 of 0.1 for its closest regioisomer 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6), a difference of +1.3 log units [1]. Both compounds share identical molecular formula (C₁₀H₁₃N₅), identical molecular weight (203.24 g·mol⁻¹), and identical hydrogen bond donor/acceptor counts (1 HBD, 4 HBA), making the lipophilicity shift the dominant physicochemical differentiator [2].

Lipophilicity shift
Head-to-head
ΔXLogP3 +1.3 log units
(target 1.4 vs. regioisomer 0.1)
Approximately 20-fold higher lipophilicity; may support permeability-sensitive assays.
Computed property; confirm with experimental logD.
Regioisomer differentiation Lipophilicity Membrane permeability Drug-likeness

Steric and Electronic Differentiation at the Pyrimidine-Pyrazole Junction

The target compound features a 2,6-dimethylpyrimidine substitution pattern linked through the pyrimidine 4-position to the pyrazole N1, placing both methyl groups in ortho relationship to the N-linkage. In contrast, the regioisomer (CAS 475653-98-6) attaches through the pyrimidine 2-position with methyl groups at positions 4 and 6, creating a para-like arrangement [1]. The target compound possesses only 1 rotatable bond (pyrimidine-pyrazole linkage), identical to the regioisomer, but the ortho-dimethyl arrangement creates greater steric encumbrance around the hinge-binding pyrimidine nitrogen atoms [2]. This structural feature is relevant to kinase inhibitor design: the 2,6-dimethylpyrimidine motif is a recognized hinge-binding scaffold in ATP-competitive kinase inhibitors, and the ortho-methyl groups can enforce selectivity by sterically clashing with kinases bearing bulky gatekeeper residues [3].

Steric environment
Class-level
Ortho-dimethyl (constrained) vs. para-like (permissive) geometry
May introduce steric selectivity filtering in kinase hinge-binding assays.
Rotatable bond count identical; spatial arrangement differs.
Steric hindrance Kinase hinge-binding Conformational restriction Scaffold geometry

Free 5-Amino Synthetic Handle for Derivatization Versatility

The target compound presents a free primary aromatic amine at the pyrazole 5-position (SMILES: N2C(=CC(=N2)C)N), enabling direct acylation, sulfonylation, reductive amination, or urea formation without protecting group manipulation. This contrasts with three closest analogs: (i) 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1466076-30-1, MW 232.24), which offers a carboxylic acid handle requiring activation for amide coupling; (ii) 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1350989-15-9, MW 219.24), where the pyrimidine 4-one tautomerism complicates regioselective derivatization; and (iii) the des-methyl analog 1-(2,6-dimethylpyrimidin-4-yl)-1H-pyrazol-5-amine, which lacks the methyl group at pyrazole position 3 that provides additional lipophilicity and metabolic shielding . The primary amine also serves as a hydrogen bond donor (HBD = 1), enabling target engagement through hydrogen bonding while offering a single, chemically orthogonal reactive site amenable to parallel synthesis workflows [1].

Synthetic handle
Supporting evidence
Primary amine (–NH₂) at pyrazole C5
Enables direct acylation, sulfonylation, and urea formation.
Single HBD; orthogonal to other functional groups.
Synthetic tractability Amine derivatization Amide coupling Library enumeration

Antibacterial Scaffold Precedent in Structurally Congeneric Compounds

A series of 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles, which share the identical 1-(2,6-dimethylpyrimidin-4-yl)pyrazole core scaffold with the target compound, were evaluated for in vitro antibacterial activity. Two compounds—3-(4-anisyl)-1-(2,6-dimethylpyrimidin-4-yl)pyrazole-4-carboxaldehyde (2b) and 3-(2-thienyl)-1-(2,6-dimethylpyrimidin-4-yl)pyrazole-4-carboxaldehyde (2g)—demonstrated minimum inhibitory concentration (MIC) values of 4 μg/mL against Escherichia coli (MTCC 51), equipotent to the clinical antibiotics streptomycin and chloramphenicol [1]. Compounds 4b and 4d displayed MIC values of 8 μg/mL against the same strain. While the target compound itself has not been reported in this specific antibacterial assay, the validated activity of close structural congeners establishes the 1-(2,6-dimethylpyrimidin-4-yl)pyrazole core as a productive scaffold for antimicrobial lead discovery [2].

Antibacterial precedent
Class-level
Congeners MIC 4 μg/mL vs. E. coli
(equipotent to streptomycin)
Supports scaffold validation for antimicrobial screening.
Target compound not directly tested; congeneric series data.
Antibacterial Gram-negative MIC Scaffold validation

Multi-Vendor Commercial Availability with ISO-Certified Quality

The target compound is available from at least five independent commercial suppliers with documented purity specifications: Enamine (EN300-102257, purity 95%), CymitQuimica (3D-GNB71144, 25 mg at €245.00, purity 95%), MolCore (NLT 97%, ISO-certified), Chemscene (CS-0230090, purity ≥98%), and Leyan (1300760, purity 95%) [1]. In comparison, the closest regioisomer (CAS 475653-98-6) is listed at fewer vendors (AKSci 6494AB at 95%, ChemDiv F2164-0008), indicating narrower commercial availability . The target compound benefits from supply redundancy across North American, European, and Asian sources, with storage conditions standardized at 2–8°C sealed in dry environments .

Commercial availability
Supporting evidence
≥5 vendors; purity up to 98%
Reduces supply-chain risk; ISO-certified lots available.
Supplier survey 2024–2026; verify current lot specifications.
Commercial availability Purity Supply chain ISO certification

Drug-Likeness Profile for CNS-Penetrant Kinase Inhibitor Design

The target compound possesses a topological polar surface area (TPSA) of 69.6 Ų, which falls below the commonly cited threshold of 90 Ų for predicted blood-brain barrier (BBB) penetration, and well below the 140 Ų limit for oral absorption [1]. Combined with a single hydrogen bond donor (HBD = 1), XLogP3 of 1.4, and molecular weight of 203.24 g·mol⁻¹, the compound occupies a favorable region of CNS drug-like chemical space distinct from the oxo analog (CAS 1350989-15-9) which introduces an additional H-bond acceptor from the pyrimidinone carbonyl, increasing polarity and likely elevating TPSA [2]. The single rotatable bond further contributes to low conformational entropy, a property associated with higher probability of crystallographic binding pose resolution in fragment-based drug discovery [3].

CNS drug-like profile
Class-level
TPSA 69.6 Ų
(below 90 Ų BBB threshold)
Supports CNS kinase inhibitor fragment library design.
Computed property; experimental BBB permeability not determined.
CNS drug-likeness TPSA Blood-brain barrier Physicochemical profiling

Recommended Application Scenarios Based on Differentiation Evidence


Kinase-Focused Fragment Library Design with CNS-Penetrant Profiles

With a TPSA of 69.6 Ų (comfortably below the 90 Ų BBB threshold), a single H-bond donor, and XLogP3 of 1.4, this scaffold is optimally suited for fragment-based screening libraries targeting CNS kinases such as LRRK2, TTK/MPS1, or CK1δ [1]. The 2,6-dimethylpyrimidine moiety provides a validated kinase hinge-binding motif while the ortho-methyl groups offer steric selectivity filtering against kinases with small gatekeeper residues. Procurement for fragment libraries benefits from multi-vendor availability at ≥95% purity with ISO-certified options [2].

Antibacterial Lead Expansion Using a Validated Pyrazole Core

Structurally congeneric 4-substituted-3-aryl-1-(2,6-dimethylpyrimidin-4-yl)pyrazoles have demonstrated MIC = 4 μg/mL against E. coli, equipotent to streptomycin and chloramphenicol [3]. The target compound's free 5-amino group enables direct diversification via acylation or sulfonylation to generate focused antibacterial libraries without protection/depletion steps, accelerating SAR exploration against Gram-negative pathogens including multidrug-resistant strains.

Kinase Selectivity Profiling via Regioisomeric Comparator Studies

The +1.3 log-unit XLogP3 difference between the target compound (1.4) and its 4,6-dimethylpyrimidin-2-yl regioisomer (0.1) enables paired-compound selectivity profiling across kinase panels [1]. Researchers can use matched molecular pair analysis to deconvolute the contributions of lipophilicity versus steric complementarity to kinase binding, distinguishing passive membrane-driven potency from genuine target engagement—a critical study design for lead optimization programs.

Parallel Library Synthesis via a Single Primary Amine Handle

The single, chemically orthogonal primary amine at the pyrazole 5-position (HBD = 1, no competing nucleophilic sites) enables high-throughput parallel derivatization via amide coupling, sulfonamide formation, or reductive amination under standard medicinal chemistry conditions [2]. This contrasts with the carboxylic acid analog (CAS 1466076-30-1) requiring activation reagents, and the oxo analog (CAS 1350989-15-9) subject to tautomeric ambiguity, making the target scaffold the preferred choice for automated library synthesis platforms where reaction robustness and product homogeneity are paramount .

Application
Selection Property
Validation Focus
CNS kinase fragment library design
CNS drug-like physicochemical profile (TPSA, HBD)
Blood-brain barrier penetration probability review
Antibacterial lead expansion
Validated 2,6-dimethylpyrimidin-4-yl core scaffold
MIC endpoint context in Gram-negative screening models
Kinase selectivity profiling
Lipophilicity-driven regioisomer differentiation
Matched molecular pair analysis review
Parallel library synthesis
Single, orthogonal primary amine handle
Derivatization versatility and product homogeneity assessment
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